Cas no 2143964-62-7 (Biotin-PEG8-acid)

Biotin-PEG8-acid is a heterobifunctional crosslinker featuring a biotin group and a carboxylic acid terminus, connected by an octaethylene glycol (PEG8) spacer. The PEG spacer enhances water solubility and reduces steric hindrance, facilitating efficient conjugation with biomolecules. The biotin moiety enables strong, specific binding to streptavidin or avidin, making it valuable for affinity-based applications such as protein labeling, pull-down assays, and surface immobilization. The terminal carboxylic acid allows covalent coupling to amine-containing molecules via carbodiimide chemistry. This reagent is particularly useful in bioconjugation, diagnostics, and targeted drug delivery due to its balanced hydrophilicity, biocompatibility, and controlled spacing properties.
Biotin-PEG8-acid structure
Biotin-PEG8-acid structure
商品名:Biotin-PEG8-acid
CAS番号:2143964-62-7
MF:C29H53N3O12S
メガワット:667.80902838707
CID:4641484
PubChem ID:77078353

Biotin-PEG8-acid 化学的及び物理的性質

名前と識別子

    • Biotin-PEG8-acid
    • (+)-Biotin-PEG8-acid
    • (+)-Biotin-PEG8-COOH
    • Biotin-PEG8-CH2CH2COOH
    • (+)-Biotin-PEG8-CH2CH2COOH
    • BP-21835
    • AKOS040743051
    • G14281
    • EX-A4459
    • HY-140492
    • 29-Oxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,13,16,19,22,25-octaoxa-28-azatritriacontanoic acid
    • 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
    • 2143964-62-7
    • DA-51160
    • CS-0114603
    • TS-08033
    • インチ: 1S/C29H53N3O12S/c33-26(4-2-1-3-25-28-24(23-45-25)31-29(36)32-28)30-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-27(34)35/h24-25,28H,1-23H2,(H,30,33)(H,34,35)(H2,31,32,36)/t24-,25-,28-/m0/s1
    • InChIKey: MPJWZTARMHIZLN-VBOOUTDYSA-N
    • ほほえんだ: S1C[C@H]2[C@@H]([C@@H]1CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)=O)NC(N2)=O

計算された属性

  • せいみつぶんしりょう: 667.33499531g/mol
  • どういたいしつりょう: 667.33499531g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 13
  • 重原子数: 45
  • 回転可能化学結合数: 32
  • 複雑さ: 785
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.6
  • トポロジー分子極性表面積: 207

Biotin-PEG8-acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHBB-6-250mg
Biotin-PEG8-COOH
2143964-62-7 >98.00%
250mg
¥1750.0 2023-09-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B936219-1g
Biotin-peg8-acid
2143964-62-7 95%
1g
¥8,007.30 2022-09-29
Apollo Scientific
BIPG1201-50mg
Biotin-PEG8-acid
2143964-62-7
50mg
£175.00 2025-02-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHBB-6-1g
Biotin-PEG8-COOH
2143964-62-7 >98.00%
1g
¥4450.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1185243-1g
Biotin-PEG8-acid
2143964-62-7 98%
1g
¥11958 2023-04-14
Chemenu
CM340619-1g
Biotin-PEG8-acid
2143964-62-7 95%+
1g
$*** 2023-03-29
A2B Chem LLC
AX51005-50mg
Biotin-peg8-acid
2143964-62-7 97%
50mg
$100.00 2024-01-01
MedChemExpress
HY-140492-100mg
Biotin-PEG8-acid
2143964-62-7 99.81%
100mg
¥1200 2024-05-22
A2B Chem LLC
AX51005-100mg
Biotin-peg8-acid
2143964-62-7 98%
100mg
$326.00 2024-04-20
Ambeed
A754495-100mg
29-Oxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,13,16,19,22,25-octaoxa-28-azatritriacontanoic acid
2143964-62-7 98%
100mg
$78.0 2025-03-05

Biotin-PEG8-acid 関連文献

Biotin-PEG8-acidに関する追加情報

Recent Advances in Biotin-PEG8-acid (CAS: 2143964-62-7) Applications in Chemical Biology and Drug Development

Biotin-PEG8-acid (CAS: 2143964-62-7) is a bifunctional linker molecule that combines the high-affinity binding properties of biotin with the hydrophilic and flexible spacer properties of polyethylene glycol (PEG). This compound has gained significant attention in recent years due to its versatile applications in chemical biology, drug delivery, and diagnostic assays. The PEG8 spacer provides enhanced solubility and reduced steric hindrance, making it an ideal candidate for bioconjugation strategies. Recent studies have explored its utility in targeted drug delivery systems, protein labeling, and as a tool for studying protein-protein interactions.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of Biotin-PEG8-acid in the development of antibody-drug conjugates (ADCs). The researchers utilized the biotin moiety for site-specific conjugation to streptavidin-coated nanoparticles, while the PEG8 spacer ensured optimal distance between the drug payload and the targeting antibody. This approach resulted in improved pharmacokinetic properties and reduced off-target effects compared to traditional conjugation methods. The study highlighted the importance of the PEG8 linker in maintaining the stability and efficacy of the ADC.

In another recent application, Biotin-PEG8-acid was employed in the development of novel PROTACs (Proteolysis Targeting Chimeras). A 2024 study in Nature Chemical Biology reported the synthesis of biotinylated PROTACs using Biotin-PEG8-acid as a linker between the E3 ligase ligand and the target protein binder. The biotin tag allowed for easy purification and characterization of the PROTAC molecules, while the PEG8 spacer provided the necessary flexibility for efficient ternary complex formation. This work opens new avenues for the development of more efficient and selective protein degraders.

The compound has also found applications in diagnostic assays. A recent publication in Analytical Chemistry (2024) described a novel biosensing platform that utilizes Biotin-PEG8-acid to immobilize capture antibodies on streptavidin-coated surfaces. The PEG8 linker was shown to significantly reduce non-specific binding while maintaining high antibody activity. This improvement led to a 5-fold increase in detection sensitivity compared to traditional immobilization methods, demonstrating the compound's value in diagnostic applications.

From a synthetic chemistry perspective, recent advances have been made in the large-scale production of Biotin-PEG8-acid. A 2023 patent application (WO2023187654) disclosed an improved synthetic route that increases yield while reducing impurities. The new method employs solid-phase synthesis techniques and optimized purification protocols, making the compound more accessible for research and commercial applications. This development is particularly important as demand for high-quality biotin-PEG reagents continues to grow in both academic and industrial settings.

Looking forward, researchers are exploring novel applications of Biotin-PEG8-acid in areas such as CRISPR-Cas9 delivery, extracellular vesicle labeling, and tissue engineering scaffolds. The compound's unique combination of properties - specific binding, water solubility, and flexibility - positions it as a valuable tool for addressing current challenges in chemical biology and pharmaceutical development. As these applications continue to expand, we anticipate seeing more innovative uses of this versatile linker molecule in the coming years.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2143964-62-7)Biotin-PEG8-acid
A945833
清らかである:99%
はかる:1g
価格 ($):392.0